6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of both chlorine and difluoromethyl groups in its structure imparts distinct chemical properties that can be leveraged in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of metal catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Formation of difluoromethylated pyridine derivatives.
Reduction: Formation of difluoromethylated pyrrolidine derivatives.
Substitution: Formation of amine or thiol-substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Agrochemicals: The compound is explored for its potential as a fungicide and herbicide due to its ability to inhibit specific enzymes in plant pathogens.
Material Science: It is used in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: Shares the difluoromethyl group but differs in the position of the chlorine atom.
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine: Contains a similar difluoromethyl group but has a more complex structure with additional functional groups.
Uniqueness
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of the chloro and difluoromethyl groups on the pyrrolo[3,2-c]pyridine scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7ClF2N2 |
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Molecular Weight |
204.60 g/mol |
IUPAC Name |
6-chloro-1-(difluoromethyl)-2,3-dihydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7ClF2N2/c9-7-3-6-5(4-12-7)1-2-13(6)8(10)11/h3-4,8H,1-2H2 |
InChI Key |
ZFRJGFAPXDDSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC(=NC=C21)Cl)C(F)F |
Origin of Product |
United States |
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